molecular formula C16H19NO2 B12996767 2-Methoxy-5-[(1-phenylethylamino)methyl]phenol

2-Methoxy-5-[(1-phenylethylamino)methyl]phenol

Cat. No.: B12996767
M. Wt: 257.33 g/mol
InChI Key: CUBFHNUVQPCVKJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is an organic compound with the molecular formula C16H19NO2 It is a phenolic compound with a methoxy group and an aminoethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol can be synthesized via the Schiff base reduction route. This involves the reaction of 2-methoxy-5-formylphenol with 1-phenylethylamine to form a Schiff base, which is then reduced using sodium borohydride to yield the desired compound . The reaction typically occurs under mild conditions, with the reduction step being carried out at room temperature.

Industrial Production Methods

Industrial production of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is commonly used for the reduction of Schiff bases.

    Substitution: Nucleophilic aromatic substitution can be carried out using strong nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final product, 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes and receptors, leading to inhibition or activation of these proteins. The aminoethyl group can enhance the binding affinity and specificity of the compound for its targets. Additionally, the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Similar structure but lacks the aminoethyl group.

    2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but with a different amino group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar synthetic route but different functional groups.

Uniqueness

2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-methoxy-5-[(1-phenylethylamino)methyl]phenol

InChI

InChI=1S/C16H19NO2/c1-12(14-6-4-3-5-7-14)17-11-13-8-9-16(19-2)15(18)10-13/h3-10,12,17-18H,11H2,1-2H3

InChI Key

CUBFHNUVQPCVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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